molecular formula C19H23NO6 B14734752 Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate CAS No. 5447-77-8

Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate

Cat. No.: B14734752
CAS No.: 5447-77-8
M. Wt: 361.4 g/mol
InChI Key: RKEGILHUIYDUHE-UHFFFAOYSA-N
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Description

Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C19H23NO6. It is known for its unique structure, which includes a cyano group, a phenyl ring, and three ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate typically involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and ester functionalities play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate is unique due to its three ester groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

CAS No.

5447-77-8

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate

InChI

InChI=1S/C19H23NO6/c1-4-24-17(21)14(12-20)15(13-10-8-7-9-11-13)16(18(22)25-5-2)19(23)26-6-3/h7-11,14-16H,4-6H2,1-3H3

InChI Key

RKEGILHUIYDUHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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